molecular formula C14H24INO3 B15243555 tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B15243555
M. Wt: 381.25 g/mol
InChI Key: XEGXXMPNXYWNKF-UHFFFAOYSA-N
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Description

tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1445950-92-4) is a spirocyclic compound featuring a unique iodomethyl substituent on a bicyclic framework. Its molecular structure comprises a 6-oxa-2-azaspiro[4.5]decane core, where oxygen and nitrogen atoms occupy distinct positions in the fused rings.

Properties

Molecular Formula

C14H24INO3

Molecular Weight

381.25 g/mol

IUPAC Name

tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-7-14(10-16)6-4-5-11(9-15)18-14/h11H,4-10H2,1-3H3

InChI Key

XEGXXMPNXYWNKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)CI

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the iodinated methyl group: This step often involves the use of iodomethane (CH3I) under basic conditions to introduce the iodinated methyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol (C4H9OH) in the presence of an acid catalyst.

Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated methyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In chemical reactions, the iodinated methyl group can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s spirocyclic structure may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (Target) Iodomethyl Likely C₁₄H₂₂INO₃ ~395 1445950-92-4 Cross-coupling reactions, iodine’s leaving group utility
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate Oxo (keto) C₁₄H₂₃NO₃ 253.34 1421313-98-5 Precursor for further functionalization; higher polarity due to ketone group
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate Aminomethyl C₁₄H₂₅N₂O₃ 281.37 N/A Nucleophilic reactivity; potential for peptide coupling or amine-based derivatization
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Amino C₁₃H₂₃N₂O₂ 253.34 1363381-61-6 Drug discovery scaffold; amino group enables hydrogen bonding

Key Differences :

  • Reactivity: The iodomethyl group in the target compound facilitates halogen-based reactions (e.g., Suzuki coupling), whereas amino or oxo derivatives are suited for nucleophilic or electrophilic modifications .
Ring Size and Heteroatom Variations
Compound Name Spiro System Heteroatoms Molecular Formula CAS Number Notable Features
This compound [4.5]decane 1 O, 1 N Likely C₁₄H₂₂INO₃ 1445950-92-4 Balanced ring strain; versatile synthetic intermediate
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate [3.5]nonane 1 O, 1 N C₁₂H₂₀INO₃ N/A Smaller spiro system; higher ring strain may limit stability
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate [4.5]decane 1 O, 1 N (shifted) C₁₃H₂₂N₂O₃ 374794-96-4 Heteroatom repositioning alters hydrogen-bonding capacity
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate [4.5]decane 2 N C₁₃H₂₃N₂O₂ 336191-17-4 Dual nitrogen sites enhance metal coordination or salt formation

Key Differences :

  • Ring Strain: Smaller spiro systems (e.g., [3.5]nonane) may exhibit reduced stability compared to [4.5]decane frameworks .
  • Heteroatom Positioning : Shifting oxygen/nitrogen atoms (e.g., 2-oxa-8-aza vs. 6-oxa-2-aza) impacts electronic properties and solubility .

Biological Activity

Tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, with a molecular formula of C14H24INO3 and a molecular weight of approximately 381.25 g/mol, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug discovery and development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The iodinated methyl group within the compound acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins and enzymes. This interaction can modulate various biological pathways, leading to significant effects such as:

  • Antimicrobial Activity : Research indicates that the compound may exhibit properties that inhibit the growth of various microorganisms.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.

Structure-Activity Relationship

The structural complexity of this compound enhances its reactivity compared to similar compounds. The presence of the spirocyclic framework and the tert-butyl ester group contributes to its unique biological profile, allowing for diverse applications in organic synthesis and pharmaceutical chemistry.

Case Studies

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of various derivatives of spirocyclic compounds, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity :
    • In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC14H24INO3381.25 g/molAntimicrobial, Anticancer
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylateC13H22INO3367.22 g/molLimited studies available
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC14H24INO3381.25 g/molSimilar activity profile

Synthesis Methodology

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Structure : Initial reactions include the use of zinc powder and ammonium chloride to facilitate the formation of the spirocyclic framework.
  • Iodination Reaction : Subsequent treatment with iodine and sodium bicarbonate in acetonitrile leads to the introduction of the iodomethyl group.

This multi-step synthesis can be optimized for industrial applications using continuous flow reactors and automated platforms to enhance yield and purity.

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in medicinal chemistry for developing new therapeutic agents targeting various diseases, particularly infections and cancers.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Eye protection must meet ANSI Z87.1 or EN 166 standards due to risks of severe eye irritation .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation of vapors or aerosols. The compound’s spirocyclic structure and iodomethyl group may release toxic gases (e.g., hydrogen iodide) under decomposition .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions with the iodomethyl moiety .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer:

  • Analytical Techniques:
  • HPLC-MS: Confirm molecular weight (expected m/z ~353.2 for C₁₄H₂₂INO₃) and detect impurities.
  • ¹H/¹³C NMR: Key signals include tert-butyl protons (δ ~1.4 ppm) and iodomethyl (δ ~3.2–3.5 ppm). Spirocyclic carbons (e.g., C=O at ~170 ppm) should align with computational models (e.g., DFT) .
  • Stability Testing: Monitor decomposition via TGA/DSC to identify temperature thresholds (>150°C may release iodine-containing gases) .

Q. What synthetic routes are reported for analogous spirocyclic compounds with iodomethyl substituents?

  • Methodological Answer:

  • Key Steps:

Spirocyclization: Use tert-butyl carbamate-protected amines with iodomethyl epoxides under basic conditions (e.g., K₂CO₃ in DMF) to form the 6-oxa-2-azaspiro[4.5]decane core .

Iodomethyl Introduction: Substitute hydroxyl or tosyl groups with KI via nucleophilic displacement (e.g., in acetone, 60°C, 12 h) .

  • Yield Optimization: Purify via silica gel chromatography (hexane/EtOAc gradient) and characterize intermediates by FT-IR (C-I stretch ~500 cm⁻¹) .

Advanced Research Questions

Q. How does the iodomethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Mechanistic Insights: The C-I bond facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ catalyst (2 mol%) and Cs₂CO₃ base in THF/H₂O (3:1) at 80°C. Monitor iodine displacement via ¹H NMR .
  • Challenges: Competing elimination reactions may occur; stabilize intermediates with bulky ligands (e.g., XPhos) .

Q. What strategies mitigate instability of the iodomethyl group during long-term storage?

  • Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent photolytic/oxidative degradation. Periodically test via GC-MS for iodine loss .
  • Stabilizers: Add 1% hydroquinone to inhibit radical-mediated decomposition .

Q. How can computational modeling predict the compound’s bioavailability for medicinal chemistry applications?

  • Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to calculate logP (~2.8), PSA (~45 Ų), and BBB permeability (low). The spirocyclic framework reduces metabolic liability compared to linear analogs .
  • Docking Studies: Target RIPK1 or kinase domains (PDB: 6NT0) using flexible docking (AutoDock Vina) to assess binding affinity. The iodomethyl group may enhance hydrophobic interactions .

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